molecular formula C7H14O3 B2399629 2-(Oxolan-3-yl)propane-1,3-diol CAS No. 1894106-89-8

2-(Oxolan-3-yl)propane-1,3-diol

Cat. No.: B2399629
CAS No.: 1894106-89-8
M. Wt: 146.186
InChI Key: YULFZWAVZSYYIR-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propane-1,3-diol (CAS: 2169079-43-8) is a synthetic compound characterized by a propane-1,3-diol backbone substituted with an oxolane (tetrahydrofuran) ring at the C2 position. Its structure combines the hydrophilicity of diol groups with the conformational rigidity of the oxolane moiety, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-(oxolan-3-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-7(4-9)6-1-2-10-5-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULFZWAVZSYYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)propane-1,3-diol typically involves the reaction of tetrahydrofuran with a suitable diol precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the ring-opening of tetrahydrofuran, followed by the addition of propane-1,3-diol . The reaction conditions often include moderate temperatures and the presence of a solvent to ensure proper mixing and reaction kinetics.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of a high-quality product .

Scientific Research Applications

Materials Science

2-(Oxolan-3-yl)propane-1,3-diol is being investigated for its potential use as a building block in polymer chemistry. Its unique structure allows it to be incorporated into various polymer formulations, potentially enhancing properties such as flexibility and thermal stability. For instance, it can be used in the synthesis of polyesters and copolyesters which are valuable in the production of biodegradable plastics .

Material Application Properties Enhanced
PolyestersBiodegradable plasticsFlexibility, thermal stability
CoatingsProtective coatingsDurability, adhesion
AdhesivesIndustrial adhesivesBond strength

Pharmaceuticals

In pharmaceutical research, this compound has been explored for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests possible interactions with biological pathways. Preliminary studies indicate that it may exhibit anti-tumor properties by inducing apoptosis in cancer cells .

Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through specific molecular pathways .

Biochemistry

The compound's unique hydroxyl groups allow it to participate in various biochemical reactions. It can act as a solvent or co-solvent in biochemical assays, facilitating the solubility of hydrophobic compounds. This property is particularly useful in drug formulation where solubility is a critical factor .

Comparison with Similar Compounds

Aryl-Substituted Propane-1,3-diols

These compounds feature aromatic rings attached to the propane-1,3-diol core. Examples include:

Compound Name Substituents Source (Plant/Organism) Key Findings Reference
2-(4-Hydroxyphenyl)propane-1,3-diol 4-Hydroxyphenyl Korean yew (Taxus cuspidata) Isolated from post-taxol extraction residues; no reported bioactivity
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-Methoxy-4-hydroxyphenyl Korean yew (Taxus cuspidata) First isolation from Taxus genus; potential role in lignan biosynthesis
2-{4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}propane-1,3-diol Complex aryl-ether substituent Clausena emarginata (stem) Exhibits hepatoprotective activity against DL-galactosamine-induced injury
threo/erythro-1,2-Bis-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol Bis-guaiacyl substituents Thai Hydnocarpus anthelminthica Stereoisomers with no cytotoxicity; first isolation from Hydnocarpus genus

Key Observations :

  • Aryl-substituted derivatives are predominantly plant-derived and often associated with antioxidant or hepatoprotective properties.
  • Stereoisomerism (e.g., threo vs.

Cycloalkyl-Substituted Propane-1,3-diols

These compounds incorporate cycloalkyl groups, enhancing thermal stability for materials science applications:

Compound Name Substituents Application Key Findings Reference
2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol trans-4-Ethylcyclohexyl Liquid crystal precursor Exhibits smectic (Sb) mesophase at 54–85°C; high purity (≥99%)
2-(trans-4'-n-Propylcyclohexyl)propane-1,3-diol trans-4-n-Propylcyclohexyl Liquid crystal precursor Higher mesophase transition (Cr 63°C, Sb 102°C) compared to ethyl derivative

Key Observations :

  • Cyclohexyl derivatives are synthetic and designed for liquid crystal applications, contrasting with natural aryl-substituted analogs.
  • Alkyl chain length modulates mesophase behavior, critical for optoelectronic device design .

Oxolane/Oxetane-Substituted Propane-1,3-diols

This group includes the target compound and its oxetane analogs:

Compound Name Substituents Source/Application Key Findings Reference
2-(Oxolan-3-yl)propane-1,3-diol Oxolane (tetrahydrofuran) ring Synthetic intermediate Pharmaceutical applications; high purity (95%)
2-(Oxetan-3-yl)propane-1,3-diol Oxetane ring Synthetic intermediate Similar to oxolane derivatives; used in drug discovery

Key Observations :

  • Both compounds are synthetic, highlighting their role in industrial chemistry rather than natural product isolation.

Biological Activity

2-(Oxolan-3-yl)propane-1,3-diol, a compound featuring a propane backbone with a tetrahydrofuran (oxolane) ring, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H12O3C_6H_{12}O_3. Its structure includes a propane chain with hydroxyl groups at the 1 and 3 positions and an oxolane ring at the 2 position.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antimicrobial efficacy, it was found that this compound effectively inhibited the growth of several bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
C. albicans12100

The results suggest that the compound's hydroxyl groups may play a crucial role in disrupting microbial cell membranes or interfering with metabolic processes .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines.

Cytokine Control (pg/mL) With Compound (pg/mL)
TNF-α250150
IL-6300180

These findings indicate that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that treatment with this compound led to significant apoptosis in cancer cells.

Cancer Type Cell Line Effect Observed
Lung CancerA549Induction of apoptosis
Breast CancerMDA-MB-231Cell cycle arrest
MelanomaMM418C1Reduced viability

Mechanistic studies suggest that the compound activates caspase pathways leading to programmed cell death in malignancies .

Case Studies

A notable case study involved the administration of this compound in an animal model of induced inflammation. The results showed a marked reduction in swelling and pain compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

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